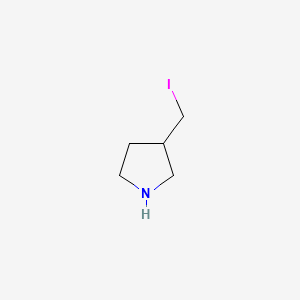

3-(Iodomethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Iodomethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The compound “this compound” has a pyrrolidine ring with an iodomethyl group attached to it .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of “this compound” would involve the introduction of the iodomethyl group to the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring with an iodomethyl group attached to it . The pyrrolidine ring is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “this compound”, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of pyrrolidine, with modifications due to the presence of the iodomethyl group .Scientific Research Applications

Pyrrolidines, including those derived from 3-(Iodomethyl)pyrrolidine, are significant in medicine and industry, such as in dyes or agrochemical substances. They can be synthesized through [3+2] cycloaddition processes, demonstrating their importance in modern science and versatility in chemical synthesis (Żmigrodzka et al., 2022).

The stereoselective formation of functionalized 3-iodopyrrolidine derivatives can be achieved by manipulating reaction temperatures, highlighting the flexibility of pyrrolidine synthesis for potential medicinal chemistry and organocatalysis applications (Feula et al., 2013).

Pyrrolidine derivatives, derived from this compound, are used in asymmetric reactions to create propargylamines with high enantiopurity, demonstrating their utility in creating stereochemically complex molecules (Zhao & Seidel, 2015).

Cobalt-catalyzed carbon-carbon bond formation using (S)-2-(iodomethyl)pyrrolidines results in enantiopure pyrrolidine derivatives, important for synthesizing phenanthroindolizidine alkaloids (Hsu et al., 2011).

Multisubstituted pyrrolidines, potentially including this compound derivatives, are synthesized using cycloaddition/annulation strategies and are critical in natural product synthesis due to their atom economy and stereoselectivity (Li et al., 2018).

Iodomethylated pyrrolidine derivatives synthesized from gamma-iodoolefins using chloramine-T (CT) demonstrate high stereoselectivity and effectiveness in creating pyrrolidine and bicyclic pyrrolidine derivatives (Minakata et al., 2002).

Pyrrolidine derivatives are critical for various applications in organic synthesis, metal catalysis, and organocatalysis. New methods allow for the creation of complex poly-heterocyclic pyrrolidines from readily available materials, emphasizing their vast potential in chemical synthesis (Otero-Fraga et al., 2017).

Mechanism of Action

The mechanism of action of “3-(Iodomethyl)pyrrolidine” would depend on its specific use. Pyrrolidine and its derivatives are known to have various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

properties

IUPAC Name |

3-(iodomethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 |

Source

|

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289386-74-8 |

Source

|

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)